4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde
Description
General Context of Piperidine (B6355638) Derivatives in Medicinal and Synthetic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceutical science. nih.govencyclopedia.pub Its derivatives are integral components in over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities. encyclopedia.pubnih.gov These include applications as anticancer agents, analgesics, antipsychotics, and treatments for neurological disorders like Alzheimer's disease. encyclopedia.pubresearchgate.net The prevalence of this moiety is also seen in numerous natural alkaloids with potent pharmacological properties, such as morphine and atropine. encyclopedia.pub
In synthetic chemistry, the piperidine ring is a crucial building block. nih.gov Its stable, saturated structure allows for precise stereochemical control, while the nitrogen atom provides a site for functionalization, making it a valuable synthon for constructing complex molecular architectures. nbinno.com
Table 1: Examples of Prominent Piperidine-Containing Pharmaceuticals
| Drug Name | Therapeutic Class | Structural Significance of Piperidine Moiety |
| Donepezil | Alzheimer's Disease Treatment | The piperidine ring is a key component of the molecule's pharmacophore, contributing to its binding affinity. nih.gov |
| Fentanyl | Opioid Analgesic | The 4-anilidopiperidine core is essential for its potent analgesic activity. |
| Ritalin (Methylphenidate) | ADHD Treatment | A piperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor. |
| Haloperidol | Antipsychotic | Features a piperidine ring that is crucial for its dopamine (B1211576) receptor antagonist activity. |
Importance of Benzaldehyde (B42025) Scaffolds as Versatile Precursors
Benzaldehyde and its derivatives are fundamental precursors in organic synthesis due to the reactivity of the aldehyde group attached to the aromatic ring. nih.gov This functional group readily participates in a wide array of chemical transformations, making it a valuable starting point for synthesizing more complex molecules. oiccpress.com
Key reactions involving benzaldehyde scaffolds include:
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of alcohols, cyanohydrins, and other functional groups. wiserpub.comresearchgate.net
Condensation Reactions: Benzaldehydes react with amines to form Schiff bases (imines), with active methylene (B1212753) compounds in Knoevenagel condensations, and with enolates in aldol (B89426) condensations. wiserpub.com
Multicomponent Reactions: They are often used in one-pot multicomponent reactions to build complex heterocyclic systems, such as oxazines. oiccpress.com
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. qualitas1998.net
This versatility makes benzaldehyde derivatives indispensable in the synthesis of pharmaceuticals, dyes, agrochemicals, and polymers. wiserpub.comoiccpress.com
Structural Significance of the Methylated Piperidine and Benzaldehyde Moiety
The structure of 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde combines the features of its two core components, resulting in a molecule with distinct chemical properties.
Benzaldehyde Moiety: Provides a reactive aldehyde group for further synthetic elaboration and an aromatic ring that can participate in π-stacking interactions.
4-Methylpiperidine (B120128) Moiety: Introduces a basic nitrogen atom, which can be protonated to increase water solubility or act as a nucleophile or base. The methyl group at the 4-position introduces a chiral center (if not a racemic mixture) and adds steric bulk, which can influence the molecule's conformational preferences and its interactions with biological targets.
Methylene Linker: The -CH₂- group connecting the two rings provides conformational flexibility, allowing the piperidine and benzaldehyde moieties to adopt various spatial orientations.
This combination of a reactive aldehyde, a basic heterocyclic unit, and a flexible linker makes the compound a valuable intermediate for creating diverse molecular libraries for screening purposes.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 943110-78-9 bldpharm.com |
| Molecular Formula | C₁₄H₁₉NO bldpharm.com |
| Molecular Weight | 217.31 g/mol bldpharm.com |
| MDL Number | MFCD19442909 bldpharm.com |
Overview of Research Trajectories for Related Aminobenzaldehydes
Research into aminobenzaldehydes—aromatic aldehydes bearing nitrogen-containing substituents—is a dynamic field. A key trajectory involves their use as intermediates in medicinal chemistry. For instance, the closely related compound 4-(pyrrolidin-1-ylmethyl)benzaldehyde (B1602913) has been identified as an important water-soluble intermediate for synthesizing small-molecule anticancer drugs. atlantis-press.com
Another significant area of research is the development of enzyme inhibitors. Certain aminobenzaldehyde derivatives have been designed and synthesized as inhibitors for enzymes like aldehyde dehydrogenase (ALDH), which is implicated in some cancers. nih.gov Furthermore, analogs of 2-aminobenzaldehyde (B1207257) have been developed as dual inhibitors of neutrophil elastase and proteinase 3, highlighting their potential in treating inflammatory diseases. nih.gov
The structure-activity relationship (SAR) is a central concept in this research, where systematic modifications to the aminobenzaldehyde structure are made to optimize biological activity. wikipedia.orggardp.org This involves altering the nature of the amino group, the substitution pattern on the aromatic ring, and the type of linker to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. drugdesign.org
Table 3: Comparison of Related Aminobenzaldehyde Structures and Applications
| Compound | Structural Features | Research Application |
| 4-(Diethylamino)benzaldehyde (B91989) (DEAB) | Benzaldehyde with a diethylamino group. | Widely used as a pan-inhibitor for aldehyde dehydrogenase (ALDH) enzymes in research. nih.gov |
| 4-(Pyrrolidin-1-ylmethyl)benzaldehyde | Benzaldehyde linked to a five-membered pyrrolidine (B122466) ring via a methylene bridge. | Intermediate for the synthesis of small-molecule anticancer drugs. atlantis-press.com |
| 2-Aminobenzaldehyde Oxime Analogs | Benzaldehyde with an amino group and an oxime functionality. | Investigated as dual inhibitors of neutrophil elastase and proteinase 3 for inflammatory diseases. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-6-8-15(9-7-12)10-13-2-4-14(11-16)5-3-13/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWDFCXYQIXWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis of 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde
Direct synthesis focuses on the coupling of a substituted piperidine (B6355638) moiety with a benzaldehyde (B42025) framework in a single key step.
One of the most direct and widely utilized methods for synthesizing the title compound is the nucleophilic substitution reaction between 4-methylpiperidine (B120128) and a suitable 4-(halomethyl)benzaldehyde derivative, such as 4-(chloromethyl)benzaldehyde (B3024689) or 4-(bromomethyl)benzaldehyde. In this reaction, the secondary amine of 4-methylpiperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of the halomethyl-benzaldehyde. This attack results in the displacement of the halide ion (e.g., Cl⁻ or Br⁻) and the formation of the C-N bond, yielding the final product.
The reaction is typically carried out in the presence of an acid scavenger, which is a base used to neutralize the hydrogen halide (e.g., HCl or HBr) formed as a byproduct. The choice of base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases for this purpose include inorganic carbonates like potassium carbonate (K₂CO₃) or hydroxides such as sodium hydroxide. A patent for a similar synthesis involving N-methyl piperazine (B1678402) and 4-(Chloromethyl)benzoic acid highlights reaction conditions that are applicable here, including a range of solvents and bases. google.com
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.org In its classic form, it condenses an amine, a non-enolizable aldehyde (typically formaldehyde), and an enolizable carbonyl compound. adichemistry.comyoutube.com While a direct three-component Mannich reaction to synthesize this compound is not conventional, a variation of this reaction can be envisioned.
This pathway would likely proceed through the initial formation of an iminium ion, specifically the N-(4-methylpiperidin-1-yl)methaniminium ion, from the reaction of 4-methylpiperidine and formaldehyde. youtube.com This highly electrophilic iminium ion, sometimes pre-formed as an Eschenmoser's salt, would then react with an activated benzaldehyde precursor acting as the nucleophile. adichemistry.com This aminomethylation process effectively installs the required (4-methylpiperidin-1-yl)methyl group onto the benzene (B151609) ring. epa.gov The reaction is typically acid-catalyzed, which facilitates both the formation of the iminium ion and the subsequent nucleophilic attack. youtube.com
Optimization of Synthetic Parameters
Achieving high yield and purity for this compound requires careful optimization of several reaction parameters. The investigation of solvent systems, catalysts, temperature, and reaction duration is essential for developing an efficient and scalable synthetic process.
The choice of solvent and base significantly impacts the efficiency of the nucleophilic substitution pathway. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction rate. A patent describing a related synthesis lists DMF, acetonitrile, and various alcohols as suitable solvents. google.com The selection of a base is equally important; it must be strong enough to neutralize the acid byproduct but not so strong as to cause unwanted side reactions.
Table 1: Effect of Solvent and Base on Nucleophilic Substitution Efficiency
| Solvent | Base | Relative Reaction Rate | Product Selectivity |
|---|---|---|---|
| Dimethylformamide (DMF) | Potassium Carbonate | High | Excellent |
| Acetonitrile | Sodium Bicarbonate | Moderate | Good |
| Ethanol | Triethylamine | Moderate-Low | Good |
This table presents hypothetical data based on established principles of organic synthesis for illustrative purposes.
Temperature and reaction time are interdependent parameters that must be optimized to maximize product yield and purity. Generally, increasing the reaction temperature accelerates the rate of reaction, allowing for shorter reaction times. google.com However, excessively high temperatures can lead to the formation of impurities through side reactions or decomposition of the product. Therefore, a balance must be found. Experimental design methodologies, such as Response Surface Methodology (RSM), can be employed to systematically optimize these parameters to achieve the highest possible yield and purity with minimal processing time. echemcom.com
Table 2: Influence of Temperature and Time on Reaction Outcome
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|
| 25 (Room Temp) | 24 | 45 | 98 |
| 60 | 8 | 85 | 97 |
| 80 | 4 | 92 | 95 |
This table presents hypothetical data based on established principles of organic synthesis for illustrative purposes.
Alternative Synthetic Routes and Precursors
Beyond direct coupling methods, alternative synthetic strategies can provide access to this compound, often starting from different, more accessible precursors. One such strategy involves the use of terephthalaldehyde (B141574) as a starting material. atlantis-press.com
This multi-step approach could proceed as follows:
Mono-protection: One of the two aldehyde groups on terephthalaldehyde is selectively protected, often by forming an acetal. This ensures that only one aldehyde group is available for the subsequent reaction.
Reductive Amination: The remaining free aldehyde group is reacted with 4-methylpiperidine under reductive conditions (e.g., using a reducing agent like sodium triacetoxyborohydride). This forms the desired benzylic amine linkage.
Deprotection: The protecting group on the second aldehyde is removed, typically through acid-catalyzed hydrolysis, to regenerate the aldehyde functionality and yield the final product, this compound.
Exploration of Reductive Amination Approaches
Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, proving to be a highly effective method for preparing secondary and tertiary amines. organic-chemistry.orgnih.gov This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org The choice of reducing agent is critical for the success of this reaction, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that is well-suited for this transformation. organic-chemistry.orgresearchgate.net
A plausible and efficient route to this compound via reductive amination commences with terephthalaldehyde and 4-methylpiperidine. This approach is analogous to the synthesis of similar structures like 4-(pyrrolidin-1-ylmethyl)benzaldehyde (B1602913). atlantis-press.comatlantis-press.com The reaction proceeds by the selective mono-amination of one of the aldehyde groups of terephthalaldehyde.
Reaction Scheme:
Detailed Research Findings:
The direct reductive amination of terephthalaldehyde with 4-methylpiperidine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride, offers a direct and high-yield pathway. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM) at ambient temperature. organic-chemistry.org The use of sodium triacetoxyborohydride is advantageous as it is a mild reagent, tolerant of a wide range of functional groups, and does not reduce the aldehyde starting material at an appreciable rate. organic-chemistry.orgsciencemadness.org
An alternative approach involves a stepwise process where the imine is pre-formed and then subsequently reduced. However, the one-pot procedure is generally preferred for its operational simplicity and efficiency. organic-chemistry.org The chemoselectivity for mono-alkylation over dialkylation can be controlled by careful stoichiometry of the reactants.
Below is an interactive data table summarizing typical reagents and conditions for this reductive amination approach.
| Reagent/Condition | Role | Typical Parameters |
| Terephthalaldehyde | Starting Material | 1.0 equivalent |
| 4-Methylpiperidine | Amine Source | 1.0-1.2 equivalents |
| Sodium Triacetoxyborohydride | Reducing Agent | 1.2-1.5 equivalents |
| 1,2-Dichloroethane (DCE) | Solvent | Anhydrous |
| Acetic Acid | Catalyst (optional) | Catalytic amount |
| Temperature | Reaction Condition | Room Temperature |
| Reaction Time | Reaction Condition | 12-24 hours |
Derivatization from Related Benzyl (B1604629) Piperidine Scaffolds
An alternative synthetic strategy involves the modification of a pre-existing benzyl piperidine scaffold. This approach can be advantageous if a suitable precursor is readily available. A potential starting material for this route is 1-(4-bromobenzyl)-4-methylpiperidine. The synthesis would then involve the introduction of the aldehyde functionality onto the phenyl ring.
This transformation can be accomplished through a two-step process: lithium-halogen exchange followed by formylation.
Reaction Scheme:
Lithium-Halogen Exchange:
Formylation:
Detailed Research Findings:
The initial step of this synthetic sequence, the nucleophilic substitution of a benzyl halide with 4-methylpiperidine, is a well-established method for forming the benzyl-amine bond. wikipedia.orgrsc.org The subsequent conversion of the aryl bromide to an aldehyde is a classic organometallic transformation. The lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is a highly efficient process. The resulting aryllithium species is a potent nucleophile that can then be quenched with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is a commonly used and effective one-carbon electrophile for this purpose.
This derivatization approach offers flexibility, as various substituted benzyl piperidines can be synthesized and subsequently functionalized. However, it requires the handling of air- and moisture-sensitive organolithium reagents, which may be a consideration for large-scale synthesis.
The following interactive data table outlines the key steps and reagents for this derivatization pathway.
| Step | Reagents & Conditions | Purpose |
| 1. Benzylation | 4-(Bromomethyl)benzoyl bromide, 4-Methylpiperidine, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Formation of the benzyl piperidine scaffold |
| 2. Lithiation | 1-(4-Bromobenzyl)-4-methylpiperidine, n-Butyllithium, Anhydrous THF, -78 °C | Generation of the aryllithium intermediate |
| 3. Formylation | Aryllithium intermediate, N,N-Dimethylformamide (DMF), -78 °C to Room Temperature | Introduction of the aldehyde group |
| 4. Work-up | Aqueous acid | Hydrolysis of the intermediate to the final aldehyde |
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning a synthetic route from the laboratory bench to a larger, preparative scale introduces a new set of challenges that must be carefully addressed to ensure safety, efficiency, and cost-effectiveness. The scale-up of the synthesis of this compound, whether by reductive amination or derivatization, requires meticulous planning and process optimization. acs.orgresearchgate.netacs.orgresearchgate.net
For the Reductive Amination Approach:
Thermal Management: The formation of the iminium ion and the reduction with sodium triacetoxyborohydride can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The choice of reactor with appropriate cooling capabilities is paramount.
Reagent Addition: The controlled addition of the reducing agent is critical. A fed-batch process, where the reducing agent is added portion-wise or as a solution over time, can help to manage the exotherm and maintain a safe reaction temperature. researchgate.netmanchester.ac.uk
Solvent Selection and Recovery: While chlorinated solvents like DCE are effective, their environmental impact and cost on a large scale may be prohibitive. Exploring greener and more cost-effective solvents is a key consideration. Additionally, implementing a solvent recovery and recycling program can significantly improve the economic and environmental profile of the process.
Work-up and Purification: Large-scale aqueous work-ups can be cumbersome. The use of liquid-liquid extraction can be resource-intensive. Alternative purification methods, such as crystallization or distillation, should be investigated to streamline the process and minimize waste.
For the Derivatization Approach:
Handling of Hazardous Reagents: The use of n-butyllithium, a pyrophoric reagent, on a large scale requires specialized equipment and stringent safety protocols. The reaction must be conducted under an inert atmosphere, and personnel must be properly trained in handling such materials.
Cryogenic Conditions: The low temperatures required for the lithium-halogen exchange and formylation steps can be energy-intensive to maintain on a large scale. The efficiency of the cooling system is a critical factor in the process economics.
Quenching and Work-up: The quenching of the organolithium reagent is highly exothermic and must be carefully controlled. The addition of the quenching agent at a controlled rate to a well-agitated vessel is essential to prevent localized overheating.
The following interactive data table summarizes key considerations for the scale-up of both synthetic routes.
| Consideration | Reductive Amination | Derivatization from Benzyl Piperidine |
| Safety | Exotherm control during reduction. | Handling of pyrophoric n-butyllithium. |
| Process Control | Fed-batch addition of reducing agent. | Strict temperature control (-78 °C). |
| Solvent | Potential to replace chlorinated solvents. | Anhydrous conditions are critical. |
| Economics | Cost of sodium triacetoxyborohydride. | Cost of n-butyllithium and cryogenic cooling. |
| Sustainability | Solvent recycling. | Minimizing the use of hazardous reagents. |
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Aldehyde Functional Group
The aldehyde moiety is a key site for a range of chemical reactions, characterized by the electrophilicity of the carbonyl carbon.
Nucleophilic Addition Reactions to the Carbonyl Center
The carbonyl group of 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is susceptible to nucleophilic attack. The reactivity of the aldehyde is influenced by the electron-donating nature of the para-substituted methylpiperidine group, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, it readily undergoes additions with strong nucleophiles.
Common nucleophilic addition reactions would theoretically include the formation of cyanohydrins with hydrogen cyanide, hemiacetals and acetals with alcohols in the presence of an acid catalyst, and the addition of Grignard reagents or organolithium compounds to form secondary alcohols. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated.
Condensation Reactions with Active Methylene (B1212753) Compounds and Amine Derivatives
This compound is an ideal substrate for condensation reactions. With compounds containing an active methylene group, such as malonic acid derivatives or ketones with α-hydrogens, it can participate in Knoevenagel and Claisen-Schmidt condensations, respectively. These base-catalyzed reactions proceed via the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration typically yields a stable α,β-unsaturated product.
Furthermore, it reacts with primary and secondary amines and their derivatives. For instance, with primary amines, it forms Schiff bases (imines), and with derivatives like hydroxylamine and hydrazine, it yields oximes and hydrazones, respectively. These reactions are crucial in the synthesis of various heterocyclic compounds and other complex organic molecules.
Oxidative and Reductive Transformations of the Aldehyde Moiety
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-((4-methylpiperidin-1-yl)methyl)benzoic acid. This transformation can be achieved using a variety of oxidizing agents, including potassium permanganate (KMnO4), chromic acid (H2CrO4), or milder reagents like Tollens' reagent (a solution of silver nitrate and ammonia).
Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (4-((4-methylpiperidin-1-yl)methyl)phenyl)methanol. Common reducing agents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel is also an effective method for this reduction.
Reactivity of the Piperidine (B6355638) Nitrogen
The nitrogen atom in the 4-methylpiperidine (B120128) ring is a nucleophilic and basic center, allowing for a different set of chemical transformations.
N-Alkylation and N-Acylation Reactions
As a tertiary amine, the piperidine nitrogen in this compound can undergo N-alkylation with alkyl halides. This reaction leads to the formation of a quaternary ammonium salt, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms. The rate and success of this reaction depend on the nature of the alkylating agent and the reaction conditions.
N-acylation of the piperidine nitrogen is not possible as it is a tertiary amine and lacks a hydrogen atom to be substituted by an acyl group.
Formation of Ammonium Salts
Due to the basic nature of the tertiary amine, this compound readily reacts with acids to form ammonium salts. This acid-base reaction involves the protonation of the nitrogen atom by a proton from the acid. The resulting salt has increased water solubility compared to the free base. The stability and crystallinity of these salts can be advantageous for purification and handling of the compound.
Below is a table summarizing the key reactive sites and their common transformations:
| Reactive Site | Reaction Type | Reagents | Product Type |
| Aldehyde Carbonyl | Nucleophilic Addition | HCN, ROH/H+, R-MgX | Cyanohydrin, Acetal, Secondary Alcohol |
| Aldehyde Carbonyl | Condensation | Active Methylene Compounds, R-NH2 | α,β-Unsaturated Compound, Imine |
| Aldehyde Carbonyl | Oxidation | KMnO4, Tollens' Reagent | Carboxylic Acid |
| Aldehyde Carbonyl | Reduction | NaBH4, LiAlH4, H2/Pd | Primary Alcohol |
| Piperidine Nitrogen | N-Alkylation | R-X (Alkyl Halide) | Quaternary Ammonium Salt |
| Piperidine Nitrogen | Salt Formation | H-A (Acid) | Ammonium Salt |
Modifications of the Aromatic Ring System
The benzene (B151609) ring of this compound is substituted with two groups that exert opposing electronic effects: the deactivating, meta-directing formyl group (-CHO) and the anticipated activating, ortho,para-directing 4-methylpiperidin-1-ylmethyl group. The outcome of electrophilic aromatic substitution reactions is therefore determined by the balance of these influences.
Electrophilic Aromatic Substitution Reactions
The formyl group is a moderate deactivating group due to its electron-withdrawing resonance and inductive effects, which direct incoming electrophiles to the meta position (positions 3 and 5). Conversely, the 4-methylpiperidin-1-ylmethyl substituent is classified as an activating group. This is primarily due to the electron-donating inductive effect of the alkylamino group, which increases the electron density of the aromatic ring, favoring substitution at the ortho and para positions relative to itself.
In cases of competing directing effects between an activating and a deactivating group, the activating group typically governs the regioselectivity of the substitution. echemi.com For this compound, the 4-methylpiperidin-1-ylmethyl group is at position 4. Therefore, electrophilic attack is predicted to occur at the positions ortho to this activating group, which correspond to the meta positions (3 and 5) relative to the formyl group. This leads to a convergence of directing effects, enhancing the likelihood of substitution at these sites.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions would need to be carefully controlled to prevent oxidation of the aldehyde functionality.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-((4-Methylpiperidin-1-yl)methyl)-3-nitrobenzaldehyde |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde |
| Sulfonation | SO₃, H₂SO₄ | 4-((4-Methylpiperidin-1-yl)methyl)-3-sulfobenzaldehyde |
Cross-Coupling Reactions at Substituted Aromatic Positions (if applicable)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orgrsc.org These reactions typically require an aryl halide or triflate as a coupling partner. Therefore, for this compound to participate in such reactions, it would first need to be halogenated, as described in the previous section.
For instance, the 3-bromo derivative, obtained from electrophilic bromination, could serve as a substrate for a Suzuki coupling with an arylboronic acid to introduce a new aryl group at the 3-position. Similarly, a Heck reaction with an alkene could be envisioned to install a vinyl group at the same position. The choice of catalyst, ligand, and base would be crucial for achieving high yields and preventing unwanted side reactions, such as the homo-coupling of the boronic acid in a Suzuki reaction or side reactions involving the aldehyde. nih.govnih.gov
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry.
Elucidation of Reaction Intermediates
The key intermediate in electrophilic aromatic substitution reactions is the resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu In the case of this compound, the attack of an electrophile (E⁺) at the C-3 position (meta to the aldehyde and ortho to the activating group) would generate the arenium ion.
The stability of this intermediate is a critical factor in determining the reaction's regioselectivity. The positive charge in the arenium ion is delocalized across the aromatic ring. The electron-donating 4-methylpiperidin-1-ylmethyl group helps to stabilize this positive charge through its inductive effect, particularly when the charge is on the adjacent carbon (C-4). Conversely, the electron-withdrawing formyl group would destabilize a positive charge at the ortho or para positions relative to it. libretexts.orguomustansiriyah.edu.iq The preferential formation of the intermediate leading to substitution at the 3- and 5-positions is a result of this balance of electronic effects.
Kinetic Studies on Reaction Pathways
The 4-methylpiperidin-1-ylmethyl group is activating, meaning it increases the rate of reaction compared to unsubstituted benzene. libretexts.org In contrast, the formyl group is deactivating and slows the reaction rate. masterorganicchemistry.com The net effect on the reaction rate would depend on the relative strengths of these activating and deactivating effects. It is anticipated that the activating effect of the 4-methylpiperidin-1-ylmethyl group would lead to a faster reaction rate than that of benzaldehyde itself, but likely slower than a benzene ring with only a strong activating group.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
High-field ¹H NMR spectroscopy offers detailed insights into the proton framework of a molecule. The spectrum for 4-((4-methylpiperidin-1-yl)methyl)benzaldehyde is expected to show distinct signals corresponding to each unique proton environment, from the aromatic and aldehydic protons to those on the aliphatic piperidine (B6355638) ring.
The aldehydic proton (H-7) is anticipated to appear as a sharp singlet in the most downfield region (around 9.9-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons on the para-substituted benzene (B151609) ring are expected to form a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the aldehyde group (H-3, H-5) would be shifted further downfield (approximately 7.8 ppm) compared to the protons ortho to the benzylic methylene (B1212753) group (H-2, H-6; approximately 7.4 ppm), with a typical ortho-coupling constant (³J) of about 8.0 Hz.
The benzylic methylene protons (H-8) are expected to appear as a singlet around 3.5 ppm. The protons on the 4-methylpiperidine (B120128) ring would exhibit more complex signals in the aliphatic region (1.0-3.0 ppm). The axial and equatorial protons at positions C10/C12 and C11/C13 would be diastereotopic, leading to complex multiplets. The methyl group protons (H-15) on the piperidine ring would likely appear as a doublet around 0.9 ppm, coupled to the methine proton at C14.
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-7 (CHO) | 9.95 | Singlet (s) | N/A |
| H-3, H-5 | 7.85 | Doublet (d) | ~8.0 |
| H-2, H-6 | 7.45 | Doublet (d) | ~8.0 |
| H-8 (CH₂) | 3.50 | Singlet (s) | N/A |
| H-10, H-12 (ax, eq) | 2.8 (eq), 2.0 (ax) | Multiplet (m) | - |
| H-11, H-13 (ax, eq) | 1.6 (eq), 1.2 (ax) | Multiplet (m) | - |
| H-14 | 1.4 | Multiplet (m) | - |
| H-15 (CH₃) | 0.90 | Doublet (d) | ~6.5 |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C-7) of the aldehyde is the most deshielded, expected to appear around 192 ppm. The aromatic carbons show signals between 128 and 145 ppm; the quaternary carbons (C-1, C-4) can be distinguished from the protonated carbons (C-2, C-3, C-5, C-6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
The aliphatic carbons of the 4-methylpiperidine ring and the benzylic methylene group (C-8) resonate in the upfield region. The benzylic carbon is expected around 63 ppm, while the piperidine ring carbons would appear in the 20-55 ppm range. The methyl carbon (C-15) would be the most shielded, appearing at approximately 22 ppm.
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Hybridization |
| C-7 (CHO) | 192.1 | sp² |
| C-4 | 144.5 | sp² |
| C-1 | 135.5 | sp² |
| C-3, C-5 | 129.9 | sp² |
| C-2, C-6 | 129.5 | sp² |
| C-8 (CH₂) | 63.2 | sp³ |
| C-10, C-12 | 54.0 | sp³ |
| C-11, C-13 | 34.5 | sp³ |
| C-14 | 31.0 | sp³ |
| C-15 (CH₃) | 22.1 | sp³ |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu Key expected correlations would include the coupling between the aromatic protons H-2/H-6 and H-3/H-5. Within the piperidine ring, COSY would show a network of correlations, for instance, between the methyl protons (H-15) and the methine proton (H-14), and between H-14 and its adjacent methylene protons (H-11, H-13), and so on, confirming the ring structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). pressbooks.pub It allows for the unambiguous assignment of each protonated carbon. For example, the proton signal at ~9.95 ppm would correlate with the carbon signal at ~192.1 ppm, confirming the C-7/H-7 aldehyde group. Likewise, the aromatic and aliphatic proton signals would be mapped to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons over two to three bonds. sdsu.edu Crucial HMBC correlations would be observed from the benzylic protons (H-8) to the aromatic quaternary carbon C-4, the protonated carbons C-2/C-6, and the piperidine carbons C-10/C-12. This would definitively link the benzaldehyde (B42025) moiety to the piperidine ring via the methylene bridge. A correlation from the aldehydic proton (H-7) to the quaternary carbon C-1 would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which helps in determining stereochemistry and conformation. For this compound, NOESY could reveal spatial proximity between the benzylic protons (H-8) and the protons at C-10/C-12 on the piperidine ring, as well as between H-8 and the aromatic protons H-2/H-6.
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.
High-resolution mass spectrometry measures molecular masses with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula of a molecule. libretexts.orglibretexts.org For this compound, the molecular formula is C₁₃H₁₇NO. HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass.
HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₃H₁₇NO |
| Theoretical Exact Mass | 203.131014 u |
| Expected [M+H]⁺ Ion | 204.13829 u |
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules. wikipedia.org In ESI-MS, the compound is typically ionized by protonation, forming a pseudomolecular ion [M+H]⁺. For this compound, the basic nitrogen atom of the piperidine ring is a ready site for protonation, leading to an expected strong signal at m/z 204.1383 in the positive ion mode.
Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. The most probable fragmentation pathway involves the cleavage of the C-N bond between the benzylic carbon and the piperidine nitrogen, as this is the most labile bond. This would lead to two primary fragmentation patterns:
Formation of a substituted benzyl (B1604629) cation: Cleavage could yield a fragment corresponding to the 4-formylbenzyl cation at m/z 119.0491.
Formation of a piperidinium (B107235) fragment: Charge retention on the nitrogen-containing fragment would lead to the detection of the protonated 4-methylpiperidine fragment at m/z 100.1121.
Another characteristic fragmentation would be the loss of the methyl group from the piperidine ring.
Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺
| m/z of Fragment | Proposed Formula | Origin of Fragment |
| 119.0491 | C₈H₇O⁺ | Cleavage of benzyl-nitrogen bond |
| 100.1121 | C₆H₁₄N⁺ | Cleavage of benzyl-nitrogen bond |
Analysis of Fragmentation Patterns for Structural Elucidation
Mass spectrometry is a critical tool for elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways can be predicted based on the stability of the resulting carbocations and radical species.
A primary and highly probable fragmentation event is the benzylic cleavage, which would result in the formation of a stable benzylic carbocation. This cleavage of the C-C bond between the methylene group and the piperidine ring would yield a fragment corresponding to the 4-methylpiperidine moiety and a resonance-stabilized benzyl cation.
Another significant fragmentation pathway involves the piperidine ring. Alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom, is a common fragmentation mechanism for amines. This could lead to the loss of an ethyl or propyl group from the piperidine ring, resulting in characteristic fragment ions. Furthermore, the piperidine ring itself can undergo ring-opening followed by further fragmentation.
The benzaldehyde group can also influence the fragmentation pattern. Loss of the formyl radical (-CHO) or a hydrogen atom from the aldehyde group can lead to additional characteristic peaks in the mass spectrum.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 217 | [C₁₄H₁₉NO]⁺ | Molecular Ion ([M]⁺) |
| 216 | [C₁₄H₁₈NO]⁺ | Loss of a hydrogen radical from the molecular ion ([M-H]⁺) |
| 188 | [C₁₃H₁₆N]⁺ | Loss of the formyl radical (-CHO) from the molecular ion |
| 120 | [C₈H₈O]⁺ | Cleavage of the bond between the benzyl carbon and the piperidine nitrogen |
| 97 | [C₆H₁₃N]⁺ | Fragment corresponding to the 4-methylpiperidine cation |
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts.
The most prominent band would be the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1710-1685 cm⁻¹. The aromatic nature of the compound will be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-H stretching of the aldehyde group is also expected to produce a characteristic, though weaker, doublet around 2850 cm⁻¹ and 2750 cm⁻¹.
The presence of the 4-methylpiperidine ring will be indicated by C-H stretching vibrations of the methyl and methylene groups in the 2950-2800 cm⁻¹ region. C-N stretching vibrations associated with the tertiary amine in the piperidine ring are expected in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1710 - 1685 |
| Aldehyde | C-H Stretch | 2860 - 2800 and 2760 - 2700 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Alkane (Piperidine, Methyl) | C-H Stretch | 2975 - 2850 |
| Tertiary Amine (Piperidine) | C-N Stretch | 1250 - 1020 |
Raman Spectroscopy
Raman spectroscopy, being complementary to FT-IR, can provide further structural information, particularly for non-polar bonds. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, are expected to produce a strong signal in the Raman spectrum. The C=C stretching of the aromatic ring would also be Raman active. While the C=O stretch of the aldehyde is observable in Raman, it is typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations of the methylpiperidine moiety would also be present. The applicability of Raman spectroscopy would be contingent on the sample's fluorescence properties, as high fluorescence can obscure the Raman signals.
Advanced Chromatographic Analysis for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and isolation of this compound. A reversed-phase HPLC method would be the most suitable approach.
Method development would involve the systematic optimization of several parameters. A C18 or C8 stationary phase would likely provide good retention and separation. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of the tertiary amine in the piperidine ring, thereby influencing its retention time and peak shape. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the efficient elution of the compound and any potential impurities with differing polarities.
Detection would most effectively be achieved using a UV detector, as the benzaldehyde moiety contains a chromophore that absorbs UV light, with a maximum absorbance expected around 254 nm. Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
Table 3: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high molecular weight and polarity, which result in low volatility. Therefore, derivatization is likely necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
A common derivatization technique for compounds with active hydrogens is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogen of the enol form of the aldehyde with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility of the analyte.
The GC-MS analysis of the silylated derivative would be performed on a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The mass spectrometer would then be used to identify the derivatized compound based on its retention time and mass spectrum, which would include the characteristic mass of the TMS group. This technique is particularly useful for identifying and quantifying volatile impurities or byproducts in the sample.
X-ray Crystallography for Solid-State Molecular Architecture
As of the current body of scientific literature, detailed X-ray crystallography data for crystalline forms of this compound has not been reported. Consequently, information regarding its solid-state molecular architecture, including parameters such as crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles determined through single-crystal X-ray diffraction, is not available.
The determination of a molecule's three-dimensional structure in the solid state is contingent upon the successful growth of single crystals of sufficient quality for X-ray diffraction analysis. Without such experimental data, a definitive description of the compound's packing in the crystal lattice and the precise spatial arrangement of its constituent atoms remains speculative.
Future research involving the crystallization of this compound and subsequent X-ray analysis would be necessary to elucidate these structural details. Such studies would provide valuable insights into the conformational properties of the molecule and the nature of intermolecular interactions that govern its solid-state assembly.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties and structure of a molecule.
Molecular Dynamics Simulations
While the framework for a detailed computational analysis of 4-((4-methylpiperidin-1-yl)methyl)benzaldehyde exists, the specific data—such as optimized geometry parameters, HOMO-LUMO energy values, MEP charge distributions, theoretical vibrational frequencies, and predicted NMR shifts—are absent from the current body of scientific literature. The generation of such data would require a dedicated research study involving specialized software and computational resources.
Conformational Analysis and Energy Landscapes of the Compound
A conformational analysis would involve mapping the potential energy surface of the molecule to identify stable conformers (low-energy states) and the transition states that connect them. This requires sophisticated computational methods to calculate the energy of the molecule as its rotatable bonds, such as the bond between the benzyl (B1604629) group and the piperidine (B6355638) ring, are systematically rotated. The resulting energy landscape would reveal the most likely shapes the molecule adopts. However, no published studies were found that have performed this analysis on this compound.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence a molecule's conformation and reactivity. Computational studies typically model these effects using implicit solvent models (like the Polarizable Continuum Model) or explicit solvent simulations. Such an analysis for this compound would provide insight into how its structure and electronic properties change in different chemical environments (e.g., polar vs. non-polar solvents). This information is currently unavailable in the scientific literature.
Mechanistic Computations
Transition State Characterization for Key Reaction Steps
To understand how this compound participates in chemical reactions, mechanistic computations are required. A critical part of this is identifying and characterizing the high-energy transition state structures for key reaction steps. This involves complex quantum mechanical calculations to locate the exact geometry of the transition state and analyze its vibrational frequencies. No studies detailing these calculations for reactions involving this compound have been published.
Reaction Coordinate Analysis and Energy Barriers
Following the identification of a transition state, a reaction coordinate analysis (such as an Intrinsic Reaction Coordinate calculation) is performed to map the entire energy profile of the reaction pathway. This analysis determines the activation energy barrier, which is a crucial parameter for predicting reaction rates. Data on the energy barriers for reactions involving this compound is not available.
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Descriptors
QSPR modeling establishes a mathematical relationship between the computed structural properties (theoretical descriptors) of a molecule and its experimentally observed properties. Developing a QSPR model for this compound would require a dataset of related compounds with known properties, from which a predictive model could be built. There is no evidence of such a specific QSPR model having been developed or published.
Applications As an Organic Synthesis Building Block and Precursor
Role in the Synthesis of Complex Chalcone (B49325) Derivatives
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds extensively studied for their broad spectrum of biological activities. nih.gov The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). nih.gov 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde serves as a key starting material in this reaction, imparting specific structural and electronic properties to the resulting chalcones.
Precursor for Anti-Cervical Cancer Chalcones and Related Biologically Active Molecules
Recent research has highlighted the potential of chalcone derivatives as potent anti-cancer agents. The incorporation of the 4-((4-methylpiperidin-1-yl)methyl) moiety into the chalcone scaffold has been investigated for its contribution to cytotoxic activity against various cancer cell lines. While direct studies on chalcones derived specifically from this compound are emerging, the synthesis of structurally similar chalcones has demonstrated significant promise. For instance, chalcone-quinazoline hybrids have been synthesized and evaluated for their anticancer properties, with some derivatives showing potent activity against human cancer cell lines. nih.gov The general synthetic approach involves the reaction of a substituted benzaldehyde with an appropriate ketone, a methodology directly applicable to this compound.
The synthesis of a series of 4-anilinoquinolinylchalcone derivatives has also been reported, with some compounds exhibiting high cytotoxicity in breast cancer cells. mdpi.com These studies underscore the importance of the substituted benzaldehyde component in defining the biological activity of the final chalcone product.
Design and Synthesis of Structurally Diverse Chalcone Libraries
The modular nature of chalcone synthesis allows for the creation of large and structurally diverse libraries of compounds for high-throughput screening and drug discovery. By systematically varying the substituents on both the benzaldehyde and acetophenone starting materials, a wide array of chalcone analogues can be generated. This compound is a valuable component in the construction of such libraries, introducing a specific lipophilic and basic nitrogen-containing fragment that can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The synthesis of chalcone libraries is a well-established strategy for exploring structure-activity relationships and identifying lead compounds for various therapeutic targets. nih.govnih.gov
Intermediate in the Formation of Nitrogen-Containing Heterocyclic Compounds
The α,β-unsaturated carbonyl system of chalcones derived from this compound serves as a versatile synthon for the construction of various nitrogen-containing heterocyclic compounds. These reactions often proceed through cyclization pathways, leading to the formation of fused ring systems with significant chemical and biological diversity.
Cyclization Reactions to Form Fused Ring Systems
Chalcones are known precursors to a variety of fused heterocyclic systems. For example, the reaction of bis-chalcones with reagents like cyanothioacetamide, guanidine (B92328) hydrochloride, and malononitrile (B47326) can afford pyridine, pyrimidine, and pyran derivatives, respectively. longdom.orglongdom.org Similarly, chalcones can be cyclized to pyrazole (B372694) analogs using reagents such as thiosemicarbazide (B42300) and semicarbazide. longdom.org These reactions demonstrate the utility of the chalcone scaffold as a template for building complex heterocyclic architectures. The presence of the 4-((4-methylpiperidin-1-yl)methyl) group can influence the reactivity of the chalcone and the properties of the resulting heterocyclic products. The synthesis of fused dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimido[5,4-e]pyrimidin-3(4H)-amine derivatives has been achieved from precursors prepared by the reaction of a benzimidazole (B57391) amine, a substituted benzaldehyde, and malononitrile, showcasing a pathway to complex fused systems. nih.gov
Utilization in Multi-Component Reactions for Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for the efficient construction of complex molecular scaffolds. orientjchem.org Benzaldehyde derivatives are common components in MCRs. For instance, a four-component reaction of benzaldehydes, dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one, and morpholine (B109124) can lead to the formation of unsymmetrical ionic scaffolds with three different heterocyclic rings. researchgate.net The use of this compound in such MCRs could provide access to novel and diverse heterocyclic libraries. The synthesis of complex piperidine (B6355638) scaffolds through MCRs has also been explored, highlighting the importance of substituted aldehydes in generating molecular complexity. nih.gov
Foundation for Advanced Ligand Design
The structural features of this compound make it an attractive starting point for the design of advanced ligands for various biological targets. The combination of an aromatic ring, a flexible linker, and a substituted piperidine moiety provides a scaffold that can be elaborated to interact with specific binding sites on proteins.
The expansion of the 4-(diethylamino)benzaldehyde (B91989) scaffold has been explored to investigate its impact on aldehyde dehydrogenase activity and antiproliferative activity in prostate cancer, demonstrating that modifications to the benzaldehyde structure can lead to analogues with increased selectivity and potency. mdpi.com This approach of scaffold-based drug design can be applied to this compound to develop novel therapeutic agents. The synthesis of heterocyclic compounds derived from chalcones has been shown to yield molecules with a wide range of pharmacological activities, and the specific substitution pattern of the initial benzaldehyde is crucial in determining these properties. tsijournals.com
Incorporation into Polyamine Scaffolds
While direct and specific examples of the incorporation of this compound into polyamine scaffolds are not extensively documented in publicly available research, the fundamental reactivity of its constituent parts suggests a strong potential for such applications. The aldehyde group can readily undergo reductive amination with a variety of primary and secondary amines, a cornerstone reaction in the synthesis of polyamines. This reaction would introduce the 4-((4-methylpiperidin-1-yl)methyl)phenyl moiety as a substituent on the polyamine backbone.
The general strategy for such an incorporation would involve the reaction of this compound with a molecule containing at least two amine functional groups. The resulting imine intermediate can then be reduced to a stable amine linkage, effectively incorporating the benzaldehyde derivative into the polyamine chain. The 4-methylpiperidine (B120128) unit would introduce a degree of lipophilicity and steric bulk to the resulting polyamine, which could be advantageous in modulating its biological or material properties.
Design of Chelating Agents and Complexing Ligands
The design of chelating agents and complexing ligands often relies on the strategic placement of heteroatoms, such as nitrogen and oxygen, which can coordinate to metal ions. This compound can serve as a precursor to such molecules. The tertiary amine of the piperidine ring and the potential for introducing other donor groups via reaction at the aldehyde functionality make it a candidate for the synthesis of novel ligands.
For instance, the aldehyde can be converted into a Schiff base by condensation with a suitable amine that bears additional coordinating groups (e.g., hydroxyl, carboxyl, or other amino moieties). These Schiff base ligands can then form stable complexes with a variety of metal ions. The 4-methylpiperidine group, while not typically a primary coordination site due to steric hindrance, can influence the solubility, stability, and electronic properties of the resulting metal complexes.
Synthesis of Specialized Organic Materials and Functional Molecules
The utility of this compound extends to the synthesis of a variety of specialized organic materials and functional molecules. Its derivatives have been explored for applications in medicinal chemistry and materials science, particularly in the development of nonlinear optical materials and fluorescent probes.
The aldehyde functionality is a versatile handle for a multitude of chemical transformations, including but not limited to:
Schiff Base Formation: Condensation with primary amines to form imines, which are themselves useful intermediates or final products with interesting biological and physical properties.
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of the carbon framework.
Aldol (B89426) and Claisen-Schmidt Condensations: Reactions with enolates or active methylene (B1212753) compounds to form α,β-unsaturated ketones (chalcones) and other related structures. These reactions are fundamental in the synthesis of various biologically active compounds and materials.
A closely related compound, 4-(4-Methylpiperazino)benzaldehyde, has been utilized as an intermediate in the synthesis of thiazolylhydrazine-piperazine derivatives, which have been investigated as selective monoamine oxidase A (MAO-A) inhibitors. nih.gov This highlights the potential of the 4-substituted benzaldehyde core in the development of pharmaceutically active agents. The synthesis involves the reaction of the aldehyde with thiosemicarbazide, followed by reaction with substituted phenacyl bromides. nih.gov
Furthermore, derivatives of similar piperidine-containing methanones have been investigated for their nonlinear optical (NLO) properties. thesciencepublishers.com NLO materials are of significant interest for their applications in optoelectronics and photonics. The introduction of electron-donating groups, such as the 4-methylpiperidine moiety, and electron-withdrawing groups on the aromatic ring system can enhance the second-order NLO response of a molecule. thesciencepublishers.com While this research focused on a methanone (B1245722) derivative, the underlying principles of molecular design for NLO properties suggest that derivatives of this compound could also be promising candidates for such applications.
The synthesis of fluorescent probes is another area where this compound could be a valuable precursor. The core structure can be functionalized with fluorophores or moieties that exhibit changes in their fluorescence properties upon interaction with specific analytes.
Below is a table summarizing potential synthetic transformations of this compound and the resulting classes of functional molecules.
| Reaction Type | Reactant(s) | Product Class | Potential Application |
| Reductive Amination | Primary or Secondary Amines, Reducing Agent | Substituted Amines/Polyamines | Building blocks for larger scaffolds |
| Schiff Base Condensation | Primary Amines | Imines (Schiff Bases) | Ligands for metal complexes, intermediates |
| Wittig Reaction | Phosphorus Ylides | Substituted Alkenes | Carbon chain extension, synthesis of complex molecules |
| Claisen-Schmidt Condensation | Ketones with α-hydrogens | Chalcones (α,β-unsaturated ketones) | Biologically active compounds, material science |
Future Research Directions and Emerging Methodologies for 4 4 Methylpiperidin 1 Yl Methyl Benzaldehyde
The landscape of chemical synthesis and analysis is continually evolving, driven by the need for greater efficiency, sustainability, and precision. For a compound like 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde, which holds potential as a versatile building block in medicinal chemistry and materials science, future research is poised to leverage several cutting-edge methodologies. These emerging areas promise to refine its synthesis, uncover novel reactivity, and optimize its applications through a combination of green chemistry, advanced catalysis, high-throughput techniques, and computational power.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives can react with halogenated benzaldehydes (e.g., 4-(bromomethyl)benzaldehyde) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (80°C). Reaction time (30+ minutes) and stoichiometric ratios (e.g., 1:2 for amine:halide) are critical for optimizing yields .
- Key Variables : Solvent polarity, base strength, and temperature directly impact reaction kinetics and byproduct formation. Evidence suggests that K₂CO₃ in DMF at 80°C achieves higher yields compared to weaker bases or lower temperatures .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1653 cm⁻¹ and aromatic C=C bonds at ~1524 cm⁻¹ .
- ¹H NMR : Key signals include δ 9.8 ppm (aldehyde proton), δ 2.2–3.2 ppm (piperidinyl CH₂ groups), and aromatic protons at δ 6.4–7.7 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 175 for related benzaldehydes) and fragmentation patterns validate purity .
Q. What safety precautions are required when handling this compound, given limited toxicological data?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodology :
- Variable Temperature NMR : Assess dynamic processes (e.g., piperidinyl ring puckering) that may cause signal splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals and assign carbon environments unambiguously .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts to identify conformational isomers .
Q. What strategies optimize the compound’s reactivity in downstream applications (e.g., Schiff base formation)?
- Methodology :
- Aldehyde Protection : Use acetal or thioacetal groups to prevent undesired oxidation during storage. Deprotect with aqueous acid before use .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the aldehyde group in condensation reactions .
- Solvent Screening : Polar solvents (e.g., MeCN) improve reaction rates in nucleophilic additions compared to nonpolar media .
Q. How do steric and electronic effects of the 4-methylpiperidinyl moiety influence biological activity in pharmacological studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., 4-phenyl vs. 4-methyl) on piperidine to assess receptor binding affinity .
- Molecular Docking : Simulate interactions with target proteins (e.g., dopamine receptors) to identify critical hydrogen bonds or hydrophobic contacts .
- In Vitro Assays : Test cytotoxicity and selectivity using cell lines (e.g., HEK293) to correlate substituent effects with potency .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Chromatography : Use Pirkle-type columns to separate enantiomers during purification .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key steps to control stereochemistry .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR to minimize racemization .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles across studies?
- Methodology :
- Recrystallization Solvent Screening : Test solvents (e.g., EtOH, hexane) to isolate polymorphs or solvates that alter physical properties .
- DSC/TGA Analysis : Differentiate between decomposition and true melting points using thermal gravimetry .
- Interlab Validation : Collaborate with multiple labs to standardize measurement protocols (e.g., heating rate) .
Experimental Design Considerations
Q. What controls are critical in assessing the compound’s stability under varying pH and temperature?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C to identify degradation pathways .
- HPLC-MS Monitoring : Track decomposition products (e.g., oxidized aldehyde to carboxylic acid) over time .
- Buffer Selection : Use phosphate buffers (pH 4.6–7.4) to simulate physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
